REACTION_CXSMILES
|
[I:1]N1C(=O)CCC1=O.[F:9][C:10]([F:23])([F:22])[C:11]1[CH:19]=[C:18]2[C:14]([C:15](=[O:21])[C:16](=[O:20])[NH:17]2)=[CH:13][CH:12]=1.OS(C(F)(F)F)(=O)=O>>[I:1][C:12]1[CH:13]=[C:14]2[C:18](=[CH:19][C:11]=1[C:10]([F:9])([F:22])[F:23])[NH:17][C:16](=[O:20])[C:15]2=[O:21]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
IN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C2C(C(NC2=C1)=O)=O)(F)F
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)C(F)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
ADDITION
|
Details
|
The mixture was poured into ice-water
|
Type
|
EXTRACTION
|
Details
|
was extracted with EtOAc
|
Type
|
CUSTOM
|
Details
|
The combined organic extracts were evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with CHCl3
|
Type
|
CUSTOM
|
Details
|
to produce a yellow-orange solid
|
Type
|
FILTRATION
|
Details
|
Filtration of the crude
|
Type
|
CUSTOM
|
Details
|
solid and purification
|
Type
|
CUSTOM
|
Details
|
by recrystallization from CHCl3
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C2C(C(NC2=CC1C(F)(F)F)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |